molecular formula C9H7ClO3 B1302029 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride CAS No. 3663-81-8

2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

Cat. No.: B1302029
CAS No.: 3663-81-8
M. Wt: 198.6 g/mol
InChI Key: UPCGTFBXZKCPOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, at low temperatures to prevent decomposition . The reaction can be represented as follows:

2,3-Dihydro-1,4-Benzodioxine+Phosgene2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride\text{2,3-Dihydro-1,4-Benzodioxine} + \text{Phosgene} \rightarrow \text{this compound} 2,3-Dihydro-1,4-Benzodioxine+Phosgene→2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control . The use of automated systems helps in maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Low temperatures, inert atmosphere

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Carboxylic Acids: Formed by hydrolysis

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate for Pharmaceutical Compounds:
    • 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce chlorine into organic molecules enhances the reactivity and functionality of the resulting compounds .
  • Synthesis of Enantioselective Compounds:
    • Recent studies have demonstrated its role in enantioselective synthesis processes. For example, a catalyst system involving iridium complexes has been shown to facilitate the selective hydrogenation of derivatives containing this compound, leading to high enantiomeric ratios (up to >99:1) in products relevant for medicinal chemistry .
  • Ligand Development:
    • The compound acts as a ligand in coordination chemistry, forming metal complexes that can suppress urease activity. This application is significant in developing treatments for conditions such as Helicobacter pylori infections, where urease plays a critical role in pathogenesis .

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

  • Antibacterial and Anti-inflammatory Effects: Some derivatives have shown promising results against bacterial strains and inflammation-related conditions.
  • Target Engagement Studies: The compound has been utilized in studies demonstrating target engagement within cells, which is crucial for drug development processes .

Case Studies

Study Findings Relevance
Study on Urease InhibitionDeveloped metal complexes that inhibit urease activity effectivelyPotential treatment for gastric infections
Enantioselective SynthesisAchieved >99:1 enantiomeric ratio using iridium catalystImportant for synthesizing chiral drugs
Target Engagement with Pirin ProteinDemonstrated effective binding and engagement within cellular environmentsInsight into drug efficacy and mechanism

Mechanism of Action

Biological Activity

2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzodioxine structure characterized by a fused dioxole and benzene ring, with a carbonyl chloride functional group that enhances its reactivity in various chemical processes. Its molecular formula is C9H7ClO3C_9H_7ClO_3 .

Biochemical Interactions

This compound interacts with several enzymes and proteins, influencing various biochemical pathways. It has been shown to:

  • Inhibit Enzymatic Activity : The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism .
  • Engage with DNA Repair Mechanisms : It interacts with DNA repair enzymes, potentially affecting the cell's ability to manage DNA damage .

Cellular Effects

The compound's effects on cellular processes include:

  • Modulating cell signaling pathways.
  • Influencing gene expression.
  • Affecting metabolic processes within cells .

Anticancer Properties

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxine exhibit anticancer activity. For example:

  • Pro-Apoptotic Activity : Compounds derived from this structure have shown pro-apoptotic effects on various cancer cell lines, including hematological cancers .
  • Autophagy Inhibition : Some derivatives act as autophagy inhibitors, impairing autophagosome-lysosome fusion in cancer cells, which may enhance their therapeutic efficacy .

Antidiabetic Potential

Studies have highlighted the antidiabetic effects of related benzodioxole compounds. For instance:

  • α-Amylase Inhibition : Certain derivatives demonstrated potent inhibition of α-amylase (IC50 values ranging from 0.68 to 0.85 µM), suggesting potential for managing diabetes .

In Vivo Studies

In vivo experiments using streptozotocin-induced diabetic mice have shown that specific benzodioxole derivatives significantly reduced blood glucose levels, indicating their potential as therapeutic agents for diabetes management .

Cytotoxicity Assessments

Cytotoxicity assays conducted on normal and cancer cell lines revealed that while some derivatives exerted significant cytotoxic effects against cancer cells (IC50 values ranging from 26 to 65 µM), they exhibited negligible toxicity towards normal cells (IC50 > 150 µM) . This selectivity underscores their potential for therapeutic applications with reduced side effects.

Research Findings Summary

Biological Activity Description IC50 Values
α-Amylase Inhibition Inhibits enzyme involved in carbohydrate metabolism0.68 - 0.85 µM
Cytotoxicity (Cancer Cells) Induces apoptosis in cancer cell lines26 - 65 µM
Cytotoxicity (Normal Cells) Minimal effect observedIC50 > 150 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride?

The synthesis typically involves two key steps:

Formation of the benzodioxine core : Reacting 1,2-dihydroxybenzene (catechol) with dichloroethane derivatives under basic conditions to construct the 1,4-benzodioxine ring .

Introduction of the carbonyl chloride group : Treating the intermediate (e.g., 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous solvents like dichloromethane. Catalytic dimethylformamide (DMF) may enhance reactivity .

Key Considerations :

  • Anhydrous conditions are critical to avoid hydrolysis of the carbonyl chloride.
  • Purification via vacuum distillation or recrystallization ensures >95% purity .

Q. How is this compound characterized spectroscopically?

  • ¹H/¹³C NMR : The benzodioxine protons appear as a multiplet (δ 4.2–4.5 ppm), while the carbonyl chloride carbon resonates at δ 165–170 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1780 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks at m/z 212 (M⁺) with fragmentation patterns confirming the benzodioxine backbone .

Validation : Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities in peak assignments .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
  • Waste Disposal : Quench residual chloride with ice-cold sodium bicarbonate before disposal .

Note : The compound hydrolyzes to release HCl, necessitating pH-neutralization protocols .

Q. What are common applications of this compound in organic synthesis?

  • Pharmaceutical Intermediates : Used to synthesize Doxazosin derivatives (antihypertensive agents) via piperazine coupling .
  • Polymer Chemistry : Acts as an acylating agent to introduce benzodioxine motifs into polyesters or polyamides .
  • Peptide Modifications : Reacts with amine groups to form stable amide bonds .

Q. How is the stability of this compound assessed under different storage conditions?

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in airtight containers.
  • Hydrolytic Stability : Half-life of ~24 hours in humid air; use molecular sieves in storage .
  • Light Sensitivity : Degrades under UV light; amber glass vials are recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for benzodioxine-carbonyl chloride derivatives?

  • Solvent Selection : Anhydrous tetrahydrofuran (THF) or toluene improves electrophilicity of the carbonyl chloride.
  • Catalysis : Add 1–2 mol% DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
  • Workup : Extract unreacted starting materials with ethyl acetate to isolate the product in >85% yield .

Case Study : A 20% yield increase was achieved using LiH as a base in sulfonamide coupling reactions .

Q. How are structural ambiguities resolved in derivatives with conflicting spectral data?

  • Multi-NMR Techniques : Use DEPT-135 and HSQC to distinguish between CH₂ and CH₃ groups in complex spectra .
  • X-ray Crystallography : Definitive confirmation of stereochemistry for crystalline derivatives .
  • Isotopic Labeling : ¹³C-labeled reagents trace reaction pathways and validate mechanistic hypotheses .

Q. What strategies mitigate decomposition during large-scale synthesis?

  • In Situ Generation : Prepare the carbonyl chloride immediately before use to avoid storage-related degradation .
  • Flow Chemistry : Continuous reactors minimize exposure to moisture and oxygen .
  • Stabilizers : Add 0.1% hydroquinone to inhibit radical-induced side reactions .

Q. How does substituent positioning on the benzodioxine ring affect reactivity?

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups at the 6-position increase electrophilicity of the carbonyl chloride.
  • Steric Effects : Bulky substituents at the 2-position hinder nucleophilic attack, reducing acylation efficiency .

Table : Reactivity Trends in Derivatives

Substituent PositionReactivity (Relative to Parent Compound)
6-NO₂2.5× higher
7-OCH₃0.7× lower
2-Cl1.2× higher

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Models binding affinity to enzymes like lipoxygenase (e.g., ΔG = -8.2 kcal/mol) .
  • QM/MM Simulations : Analyze transition states in hydrolysis or nucleophilic substitution reactions .
  • ADMET Prediction (SwissADME) : Estimates bioavailability and toxicity profiles for drug-design applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCGTFBXZKCPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957892
Record name 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-81-8
Record name 2,3-Dihydro-1,4-benzodioxin-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido
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URL https://comptox.epa.gov/dashboard/DTXSID90957892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3663-81-8
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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